3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Overview
Description
3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that features a furan ring fused with an oxazole ring
Mechanism of Action
Mode of Action
. The compound may interact with its targets, causing changes in their function and resulting in these diverse biological effects.
Pharmacokinetics
, suggesting that this compound may also have good bioavailability
Result of Action
. These effects likely result from the compound’s interaction with its targets and the subsequent changes in cellular function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid”. For instance, the compound should be stored in a cool, dry place to maintain its stability . Additionally, the concentration of the compound can affect its efficacy, as demonstrated by similar compounds
Biochemical Analysis
Biochemical Properties
Furan derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that 3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Some furan derivatives have been found to inhibit the proliferation of certain cell types
Molecular Mechanism
It is known that furan derivatives can undergo various chemical reactions, including hydroarylation . This suggests that the compound may exert its effects at the molecular level through similar reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of furan-2-carboxylic acid with hydroxylamine to form the oxime, followed by cyclization under acidic conditions to yield the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted furan and oxazole derivatives, which can be further utilized in synthetic applications .
Scientific Research Applications
3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of polymers, resins, and other materials
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)propenoic acid: Shares the furan ring but differs in the side chain structure.
Furan-2-carboxylic acid: Contains the furan ring but lacks the oxazole moiety.
5-Hydroxymethylfurfural: A furan derivative with different functional groups
Uniqueness
3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to the presence of both furan and oxazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-8(11)7-4-5(9-13-7)6-2-1-3-12-6/h1-3,7H,4H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIRAFSXBQUNHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CO2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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